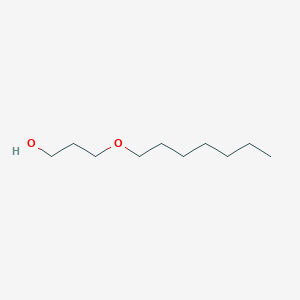

3-(Heptyloxy)propan-1-OL

Description

Historical Context and Evolution of Research Interest in Alkoxy Alcohols

Alkoxy alcohols, characterized by the presence of both an ether and an alcohol functional group, have been a subject of scientific interest for many years. An alkoxy group is an alkyl group single-bonded to an oxygen atom (R-O), and when this is attached to an alkyl chain which also contains a hydroxyl (-OH) group, an alkoxy alcohol is formed. wikipedia.org The reactivity of the hydroxyl group, including its ability to form alkoxides (RO⁻), and the stability of the ether linkage make these compounds versatile intermediates and products in organic chemistry. wikipedia.org

Historically, research into alkoxy alcohols has been driven by their utility as solvents, surfactants, and building blocks for more complex molecules. The presence of both a polar hydroxyl group and a nonpolar alkyl chain imparts amphiphilic properties to these molecules, influencing their physical characteristics such as boiling point and solubility. libretexts.org For instance, the ability of the -OH group to participate in hydrogen bonding leads to higher boiling points compared to alkanes of similar molecular weight. libretexts.org

The evolution of research in this area has been significantly influenced by the development of new synthetic methodologies. Early methods often involved Williamson ether synthesis or reactions of epoxides. More recently, advances in catalysis, particularly photoredox catalysis, have opened up new avenues for the generation and functionalization of alkoxy radicals from alcohols. acs.orgnih.govnih.govdiva-portal.orgsemanticscholar.orgresearchgate.net These highly reactive intermediates can participate in a variety of transformations, including hydrogen atom transfer (HAT), β-scission, and addition to carbon-carbon double bonds, enabling the synthesis of complex molecules from simple alcohol precursors. acs.orgsemanticscholar.orgmdpi.com

Current Scholarly Significance of 3-(Heptyloxy)propan-1-OL in Organic Synthesis

While the broader class of alkoxy alcohols has been extensively studied, the specific compound this compound has a more niche but emerging profile in the scientific literature. Its structure, featuring a seven-carbon heptyloxy group and a propanol (B110389) backbone, suggests potential applications where specific lipophilicity and chain length are required.

Current research indicates that derivatives of this compound are being investigated for their biological activity. For example, related compounds containing a heptyloxy group have been synthesized and evaluated for their potential as anticonvulsant and antitumor agents. sci-hub.segoogle.com The heptyloxy moiety appears to be a key structural feature in some of these studies, influencing the compound's interaction with biological targets.

In the realm of materials science, long-chain alkoxy groups are known to influence the self-assembly and mesophase behavior of molecules. For instance, polyamides with bis(heptyloxy)benzoyl side chains have been shown to form hexagonal columnar mesophases. acs.org Although this compound itself has not been the primary focus of such studies, its structural motifs are relevant to the design of new liquid crystalline materials.

The synthesis of this compound and its derivatives often serves as a model system for developing and showcasing new synthetic methodologies. The preparation of this compound and related structures can be found in various chemical supplier catalogs and patents, indicating its use as a building block in multi-step syntheses. bldpharm.comambeed.com

Table 1: Physicochemical Properties of Propan-1-ol and Related Compounds This table provides a comparative overview of the physical properties of propan-1-ol and a related, more complex alkoxy alcohol, highlighting the influence of the alkoxy group on these characteristics.

| Property | Propan-1-ol | 3-(Hexadecyloxy)propan-1-ol |

| Molecular Formula | C₃H₈O chemeurope.com | C₁₉H₄₀O₂ nih.gov |

| Molar Mass | 60.09 g/mol chemeurope.com | 300.5 g/mol (approx.) |

| Boiling Point | 97.1 °C chemeurope.com | Not readily available |

| Solubility in Water | Fully miscible chemeurope.com | Likely insoluble libretexts.org |

| Appearance | Clear, colorless liquid chemeurope.com | Not readily available |

Interactive Data Table: Click on the headers to sort the data.

Delineation of Research Gaps and Future Directions for this compound Studies

Despite its presence in the chemical literature, there are several discernible research gaps concerning this compound. A thorough investigation into its specific applications and reaction chemistry is still needed.

Future research could focus on the following areas:

Advanced Synthetic Applications: While used as a building block, the full synthetic potential of this compound has yet to be explored. Research could focus on utilizing it as a key intermediate in the total synthesis of natural products or complex target molecules. The development of novel catalytic methods for the selective functionalization of its hydroxyl or ether groups would be of significant interest. savemyexams.comorgsyn.org

Medicinal Chemistry: Building upon the initial findings of related heptyloxy-containing compounds, a systematic study of the biological activity of this compound and its derivatives could be undertaken. This could involve screening for a wider range of pharmacological activities and investigating its structure-activity relationships. nih.govmdpi.com

Materials Science: The potential for this compound to act as a precursor for novel surfactants, liquid crystals, or polymers remains largely untapped. Investigations into its self-assembly properties and its incorporation into polymeric structures could lead to new materials with tailored properties.

Computational Studies: Theoretical and computational chemistry could provide valuable insights into the conformational preferences, electronic properties, and reactivity of this compound. researchgate.net Such studies could guide experimental work and aid in the rational design of new derivatives with specific functionalities.

Structure

3D Structure

Properties

IUPAC Name |

3-heptoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-9-12-10-7-8-11/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCINAWJRONKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545315 | |

| Record name | 3-(Heptyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91179-90-7 | |

| Record name | 3-(Heptyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Heptyloxy Propan 1 Ol

Chemo- and Regioselective Synthesis of the 3-(Heptyloxy)propan-1-ol Skeleton

The selective synthesis of this compound requires precise control over the reaction to favor the formation of the desired isomer and minimize side products. Key strategies involve targeted etherification of terminal alcohols and specific reductive transformations.

Etherification Strategies for Terminal Alcohols

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including this compound. masterorganicchemistry.combyjus.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 1,3-propanediol (B51772) with a heptyl halide. To achieve regioselectivity and favor the mono-etherified product, one of the hydroxyl groups of 1,3-propanediol can be selectively protected, followed by etherification of the remaining free hydroxyl group and subsequent deprotection.

Phase-transfer catalysis (PTC) has been shown to be effective for the etherification of hydrophilic polyols like 1,3-propanediol with alkyl halides such as heptyl bromide. acs.org This method facilitates the reaction between the water-soluble diol and the water-insoluble alkyl halide by using a phase-transfer catalyst to transport the alkoxide ion into the organic phase.

Another approach involves the acid-catalyzed etherification of glycerol (B35011) with long-chain alcohols, which can be adapted for 1,3-propanediol. researchgate.net While this method can produce a mixture of products, careful control of reaction conditions can favor the desired mono-ether.

The use of solvents can also play a crucial role. Dimethyl sulfoxide (B87167) (DMSO) has been shown to be a useful solvent for the Williamson ether synthesis, enhancing reaction rates and yields. cdnsciencepub.com

Reductive Transformations for Propanol (B110389) Moiety Construction

Reductive transformations offer an alternative pathway to the 3-(alkoxy)propan-1-ol skeleton. One such method is the reductive ring-opening of oxetanes. acs.orgresearchgate.net The reaction of oxetane (B1205548) with heptanol (B41253), typically under acidic or basic conditions, can lead to the formation of this compound. ethz.chresearchgate.net The regioselectivity of the ring-opening is a critical factor, with the nucleophile (heptanol) preferentially attacking the less substituted carbon of the oxetane ring.

Another reductive strategy is the reductive etherification of aldehydes or ketones. organic-chemistry.org This can involve the reaction of 3-hydroxypropanal (B37111) or a related precursor with a reducing agent in the presence of heptanol.

Furthermore, the hydroformylation of ethylene (B1197577) oxide followed by hydrogenation can produce 1,3-propanediol, a key starting material for subsequent etherification. google.com Reductive hydroformylation of ethylene can also directly yield propanol, which can then be used in etherification reactions. researchgate.netresearchgate.net

Stereoselective Approaches to Chiral Analogues of this compound

The synthesis of chiral analogues of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. Stereoselective methods aim to control the formation of specific stereoisomers.

One approach involves the use of chiral starting materials. For instance, starting with a chiral 1,3-diol, the Williamson ether synthesis can be employed to introduce the heptyloxy group while retaining the stereochemistry of the diol.

Enantioselective ring-opening of oxetanes using chiral catalysts can also yield chiral 3-(alkoxy)propan-1-ols. acs.org Similarly, stereoselective reductions of α-alkoxy-β-keto esters can produce chiral β-hydroxy esters, which can be further transformed into chiral 3-alkoxypropanols. scispace.com

The synthesis of chiral homoallylic tertiary alcohols via chelation-controlled diastereoselective nucleophilic addition to α-alkoxyketones provides another route to chiral propanol derivatives that could be adapted for the synthesis of chiral this compound analogues. nih.gov

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields, improved selectivity, and more environmentally friendly processes. Both homogeneous and heterogeneous catalysts are employed in the synthesis of ethers like this compound.

Homogeneous Catalysis for C-O Bond Formation

Homogeneous catalysts, which are soluble in the reaction medium, are often used for C-O bond formation. acs.org Transition metal complexes, such as those based on palladium, rhodium, and copper, are effective for cross-coupling reactions to form ethers. nih.govresearchgate.net For instance, a palladium-catalyzed reaction can be used to couple an aryl or alkyl halide with an alcohol. nih.gov

Ruthenium-based catalysts have been shown to be effective in the reductive etherification of aldehydes and ketones with alcohols. organic-chemistry.org These catalysts can operate under mild conditions and exhibit high chemoselectivity.

Organocatalysis provides a metal-free alternative for ether synthesis. For example, thiourea-based organocatalysts can promote the reductive condensation of alcohols with carbonyl compounds. organic-chemistry.org

Heterogeneous Catalysis for High-Yield Production

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling, making them suitable for large-scale industrial production. nih.govmdpi.com

Acidic solid catalysts, such as zeolites, ion-exchange resins, and supported acids, are widely used for the etherification of alcohols. researchgate.net For example, NH₄HSO₄ supported on SiO₂ has been used as a recyclable acidic catalyst for the synthesis of ethers. nih.gov

Metal-based heterogeneous catalysts are also employed. For example, a heterogeneous platinum catalyst can mediate the reductive etherification of ketones. organic-chemistry.org Bi-functional Al-Ni-P heterogeneous catalysts have been developed for the selective hydrogenation coupling of aldehydes with alcohols to produce ethers. mdpi.com

The table below summarizes some of the catalytic systems and methods discussed:

| Catalytic System/Method | Description | Advantages | Reference |

| Williamson Ether Synthesis | Reaction of an alkoxide with an alkyl halide. | Versatile and widely applicable. | masterorganicchemistry.com, byjus.com |

| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible reactants. | Effective for hydrophilic polyols. | acs.org |

| Reductive Ring-Opening of Oxetanes | Reaction of oxetane with an alcohol. | Provides an alternative route to the propanol backbone. | acs.org, researchgate.net |

| Reductive Etherification | Reaction of a carbonyl compound with an alcohol and a reducing agent. | Can be catalyzed by various metals. | organic-chemistry.org |

| Homogeneous Catalysis (e.g., Pd, Ru) | Soluble catalysts for C-O bond formation. | High activity and selectivity. | organic-chemistry.org, nih.gov |

| Heterogeneous Catalysis (e.g., supported acids, Pt) | Solid catalysts that are easily separated. | Recyclable and suitable for industrial processes. | nih.gov, organic-chemistry.org, mdpi.com |

Biocatalytic Pathways for Sustainable Synthesis

The pursuit of sustainable chemical manufacturing has propelled biocatalysis to the forefront as a powerful tool for organic synthesis. rsc.org The use of enzymes offers high selectivity under mild reaction conditions, presenting a green alternative to conventional chemical methods. academie-sciences.fr While specific literature on the direct biocatalytic synthesis of this compound is nascent, potential enzymatic routes can be extrapolated from established transformations of similar molecules, such as diols and alcohols. rsc.orgmdpi.com

Enzymes, particularly lipases and hydrolases, are well-documented for their ability to catalyze the formation of ester bonds and, under specific conditions (e.g., in non-aqueous media to shift the equilibrium), ether bonds. A plausible biocatalytic approach for this compound could involve the direct, enzyme-mediated etherification of 1,3-propanediol with 1-heptanol (B7768884). Lipases, such as those from Candida antarctica (e.g., Novozym 435), are renowned for their broad substrate specificity and stability, making them prime candidates for such a transformation. mdpi.com The regioselectivity of these enzymes could potentially favor the formation of the desired monoether over the diether product.

Another viable pathway involves the selective modification of a prochiral diol. For instance, methods for the monoacetylation of diols using biocatalysts from organisms like Corynebacterium oxydans have been demonstrated, showcasing the ability of enzymes to selectively react with one of two similar hydroxyl groups. google.com A similar strategy could be envisioned where an enzyme selectively activates one hydroxyl group of 1,3-propanediol for subsequent chemical etherification with a heptyl derivative.

Furthermore, oxidoreductases, such as alcohol dehydrogenases (ADHs), present another avenue. acs.org A synthesis could be designed around the enzymatic reduction of a precursor, 3-(heptyloxy)propanal, to the target alcohol. The bioconversion of heptanal (B48729) to heptanol by yeast (Saccharomyces cerevisiae) has been reported with high yields, demonstrating the feasibility of reducing aliphatic aldehydes to their corresponding alcohols. researchgate.net This suggests that a chemoenzymatic route, where the precursor aldehyde is first synthesized chemically and then reduced enzymatically, could be a highly efficient and stereoselective method if a chiral center were desired.

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

| Enzyme Class | Potential Reaction | Substrates | Rationale / Related Research | Citation |

| Lipase/Esterase | Direct Etherification | 1,3-Propanediol, 1-Heptanol | Lipases can catalyze ether synthesis in non-aqueous media. They are known for regioselective reactions on polyhydroxylated compounds. | mdpi.comox.ac.uk |

| Hydrolase | Selective Acylation/Activation | 1,3-Propanediol | Enzymes can selectively modify one hydroxyl group in a prochiral diol, enabling subsequent chemical etherification. | google.com |

| Alcohol Dehydrogenase (ADH) | Aldehyde Reduction | 3-(Heptyloxy)propanal | ADHs are effective for the stereoselective reduction of aldehydes to primary alcohols. Yeast has been shown to reduce heptanal to heptanol. | acs.orgresearchgate.net |

| Glycosyl Hydrolase | Transglycosylation Analogue | Activated Heptyl-donor, 1,3-Propanediol | While typically for glycosidic bonds, some glycosidases show activity with non-sugar acceptors like diols, suggesting potential for ether linkage formation. | researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. paperpublications.orgum-palembang.ac.id Applying these principles to the synthesis of this compound involves a holistic assessment of the entire production lifecycle, from raw materials to final product isolation.

Solvent Selection and Alternative Media (e.g., Ionic Liquids, Supercritical Fluids)

Solvent choice is a critical factor in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.netresearchgate.net Traditional organic solvents are often volatile, flammable, and toxic. mdpi.com Green chemistry encourages the use of safer alternatives. scharlab.comcem.com

Ionic Liquids (ILs) have emerged as promising "green" solvents due to their negligible vapor pressure, high thermal stability, and non-flammability. tcichemicals.comresearchgate.nettandfonline.com These properties minimize air pollution and reduce the risk of fire and explosion. researchgate.net For ether synthesis, ILs can offer unique advantages. Their high polarity can stabilize intermediates and accelerate reaction rates, and their immiscibility with many organic solvents can simplify product extraction, allowing the IL and dissolved catalyst to be recycled. mdpi.comtcichemicals.comblackphdnetwork.com For instance, a Williamson ether synthesis performed in an ionic liquid could see enhanced rates and easy separation of the non-polar ether product. blackphdnetwork.comnumberanalytics.com

Supercritical Fluids (SCFs) , particularly supercritical carbon dioxide (scCO₂), represent another advanced solvent medium. tandfonline.com scCO₂ is non-toxic, non-flammable, and inexpensive. Its properties can be tuned by adjusting pressure and temperature. A key advantage is the ease of product separation; upon depressurization, the CO₂ returns to a gaseous state, leaving behind the pure product and catalyst, thus eliminating energy-intensive distillation steps. scispace.com The combination of ionic liquids as the reaction medium and scCO₂ as an extraction solvent provides a powerful system for clean product isolation. scispace.com

Other green solvent choices include water, which is the most environmentally benign solvent, and bio-derived solvents like 2-methyltetrahydrofuran. researchgate.net For the synthesis of alkoxy propanols, alcohols like 2-propanol have been used effectively, offering a balance of good selectivity and lower toxicity compared to other organic solvents. zsmu.edu.uarsc.org

Table 2: Comparison of Conventional and Green Solvents for Ether Synthesis

| Solvent Type | Examples | Advantages for Ether Synthesis | Disadvantages/Limitations | Citation |

| Conventional Organic | Toluene, THF, DMF | Good solubility for reagents. Established procedures. | Volatile, often toxic and flammable, difficult to recycle. | cem.com |

| Ionic Liquids (ILs) | [BMIM][PF₆], [BMIM][BF₄] | Negligible volatility, high thermal stability, non-flammable, can enhance reaction rates, potential for catalyst/solvent recycling. | High cost, potential toxicity/bioaccumulation, high viscosity. | mdpi.comtcichemicals.comresearchgate.net |

| Supercritical Fluids (SCFs) | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, inexpensive, tunable properties, simplified product separation (no distillation). | Requires high-pressure equipment, poor solubility for some polar reactants. | tandfonline.comscispace.com |

| Benign Solvents | Water, Ethanol, 2-Propanol | Low toxicity, readily available, environmentally safe (especially water). | Limited solubility for non-polar reagents, potential for side reactions (with water/alcohols). | researchgate.netzsmu.edu.uarsc.org |

Atom Economy and E-Factor Optimization

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. jocpr.com Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com The E-Factor, developed by Roger Sheldon, provides a broader measure of waste by quantifying the total mass of waste produced per unit mass of product. acs.org

A traditional route to ethers like this compound is the Williamson ether synthesis. numberanalytics.com A possible pathway involves reacting sodium 1,3-propandiolate with 1-bromoheptane. This reaction suffers from poor atom economy because a stoichiometric amount of sodium bromide is generated as waste.

Atom Economy Calculation for Williamson Synthesis:

Reaction: C₃H₇O₂Na + C₇H₁₅Br → C₁₀H₂₂O₂ + NaBr

MW of Product (C₁₀H₂₂O₂): 174.28 g/mol

MW of Reactants (C₃H₇O₂Na + C₇H₁₅Br): 98.08 + 179.10 = 277.18 g/mol

Atom Economy: (174.28 / 277.18) * 100% = 62.9%

This means that over 37% of the reactant mass is converted into waste. In contrast, an addition reaction, such as the direct catalytic addition of 1-heptanol to allyl alcohol, could theoretically achieve 100% atom economy as all reactant atoms are incorporated into the final product. researchgate.netgoogle.com

The E-Factor takes into account not only stoichiometric byproducts but also solvent losses, reaction yield, and waste from workup and purification. A typical organic synthesis might have an E-Factor between 5 and 50. acs.org Optimizing the synthesis of this compound would involve selecting a high-yield, catalytic, addition-type reaction and using recyclable solvents to minimize the E-Factor.

Table 3: Atom Economy and E-Factor Comparison for Synthesis Routes

| Synthetic Route | Reaction Type | Theoretical Atom Economy | Expected E-Factor | Green Advantage/Disadvantage | Citation |

| Williamson Synthesis | Substitution | ~63% | High (5-50) | Generates stoichiometric salt waste. | numberanalytics.comrsc.org |

| Catalytic Addition | Addition | 100% | Low (<1-5) | No byproducts formed in the ideal reaction. Highly efficient. | researchgate.netigitsarang.ac.in |

| Chemoenzymatic Route | Reduction | Varies | Low to Medium | High selectivity, mild conditions, but may involve multiple steps. | academie-sciences.frresearchgate.net |

Sustainable Raw Material Sourcing and Derivatization

A cornerstone of green chemistry is the use of renewable feedstocks instead of depletable fossil fuels. um-palembang.ac.id The primary starting materials for this compound are a C7 alcohol (1-heptanol) and a C3 diol (1,3-propanediol). Both of these building blocks can potentially be sourced from biomass.

1,3-Propanediol is already produced commercially on a large scale from renewable resources. Fermentation of corn sugar (glucose) by genetically engineered microorganisms is a well-established industrial process that yields bio-based 1,3-propanediol.

1-Heptanol can be derived from renewable sources as well. Castor oil, for example, contains ricinoleic acid, which can be chemically converted to heptanal and subsequently reduced to 1-heptanol. More advanced biorefinery concepts focus on the microbial conversion of biomass-derived sugars or lipids into longer-chain alcohols. rsc.org Furthermore, renewable synthetic alcohols can be produced from captured CO₂ and green hydrogen, offering a pathway that is not only bio-based but also contributes to carbon capture and utilization. cicenergigune.com The bioconversion of heptanal, which can be sourced from biomass, to heptanol using yeast is another promising route. researchgate.net

In the context of green chemistry, "derivatization" refers to the use of blocking groups or other temporary modifications, which should be minimized or avoided as they add steps and generate waste. um-palembang.ac.id Therefore, the ideal sustainable synthesis would involve the direct catalytic coupling of bio-based 1-heptanol and bio-based 1,3-propanediol without the need to first convert the alcohols into more reactive intermediates (e.g., alkyl halides). This approach aligns with the principles of atom economy and process simplification.

Mechanistic Investigations of Chemical Reactions Involving 3 Heptyloxy Propan 1 Ol

Elucidation of Reaction Pathways and Transition States

Detailed reaction pathways and the characterization of transition states for reactions involving 3-(Heptyloxy)propan-1-ol have not been a specific subject of extensive research. However, based on its structure, which features a primary alcohol and an ether linkage, its reactivity can be inferred from studies on analogous, simpler molecules.

Kinetic studies directly comparing the reactivity of the primary alcohol in this compound to other primary or secondary alcohols are not documented. Generally, primary alcohols, such as the one in this compound, are more reactive than secondary alcohols in reactions like oxidation and esterification due to less steric hindrance around the hydroxyl group. For instance, the oxidation of a primary alcohol to an aldehyde or carboxylic acid typically proceeds at a faster rate than the oxidation of a secondary alcohol to a ketone under similar conditions.

The pyrolysis and oxidation mechanisms of propanol (B110389) isomers have been studied, and these can serve as a foundational model for understanding the behavior of more complex alcohols. The presence of the heptyloxy group in this compound would likely influence reaction kinetics through steric and electronic effects, but specific rate constants and activation energies for this compound have not been experimentally determined.

There is no specific literature detailing the stereochemical outcomes of transformations involving this compound. For reactions occurring at the primary alcohol, which is an achiral center, questions of inversion or retention of configuration are not applicable unless a chiral center is introduced elsewhere in the molecule or a chiral reagent is used. If this compound were to be synthesized from a chiral precursor or participate in a reaction that creates a new stereocenter, the stereochemical outcome would depend on the specific reaction mechanism (e.g., S\textsubscript{N}2 reactions typically proceed with inversion of configuration).

Role of this compound as a Nucleophile or Electrophile

The chemical behavior of this compound is dictated by the presence of the hydroxyl (OH) group and the ether oxygen.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it an effective nucleophile . As a nucleophile, this compound can react with electrophiles. For example, in the presence of an acid catalyst, it can attack a protonated carbonyl group in an esterification reaction or another protonated alcohol in a dehydration reaction to form an ether. The nucleophilicity of the alcohol can be enhanced by deprotonation with a strong base to form the corresponding alkoxide, a much stronger nucleophile.

The carbon atom bonded to the hydroxyl group is an electrophilic center, particularly when the hydroxyl group is protonated or converted into a good leaving group (e.g., a tosylate). In such cases, it can be attacked by a nucleophile in a substitution reaction. The ether oxygen also has lone pairs and can act as a Lewis base, but it is generally less nucleophilic than the hydroxyl oxygen.

Computational and Experimental Validation of Proposed Mechanisms

There is a lack of published computational or experimental studies that specifically validate proposed reaction mechanisms for this compound. Such studies for other alcohols, like propanol and butanol isomers, have utilized techniques such as quantum chemical calculations to determine transition state geometries and activation energies, and experimental methods like gas chromatography to analyze product distributions. These approaches have been crucial in developing detailed kinetic models for the combustion of smaller alcohols. Similar dedicated research would be necessary to definitively elucidate the reaction mechanisms for the more complex this compound.

Derivatization Strategies and Synthesis of Functional Analogues of 3 Heptyloxy Propan 1 Ol

Functionalization of the Hydroxyl Group

The primary alcohol moiety in 3-(heptyloxy)propan-1-ol is a prime site for chemical reactions, allowing for the introduction of a wide array of functional groups. These transformations can significantly alter the polarity, reactivity, and other characteristics of the parent molecule.

Esterification is a fundamental reaction for modifying the hydroxyl group of this compound. This process typically involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid, to form an ester and water. This equilibrium-driven reaction, often referred to as Fischer esterification, can be shifted towards the product side by removing water as it is formed.

Enzymatic esterification, employing lipases, offers a milder and more selective alternative to traditional chemical methods. Lipases can catalyze the esterification of alcohols with fatty acids, a process that is particularly relevant for long-chain alcohols like this compound. For instance, Novozym 435, an immobilized lipase, has been effectively used in the enzymatic esterification of oleic acid with propanol (B110389), achieving high conversion rates under optimized conditions. researchgate.net

| Reaction Type | Reactants | Catalyst | Key Products | Typical Conditions |

|---|---|---|---|---|

| Fischer Esterification | This compound, Carboxylic Acid | Acid (e.g., H₂SO₄) | 3-(Heptyloxy)propyl ester, Water | Heating, Removal of water |

| Enzymatic Esterification | This compound, Fatty Acid | Lipase (e.g., Novozym 435) | 3-(Heptyloxy)propyl ester | Mild temperature (e.g., 45°C), Solvent-free or in organic solvent |

| Transesterification | This compound, Ester | Acid or Base / Lipase | New 3-(Heptyloxy)propyl ester, Alcohol | Varies with catalyst |

Etherification of the hydroxyl group introduces an ether linkage, resulting in a diether. A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For this compound, this would involve treatment with a strong base like sodium hydride to form the corresponding alkoxide, which can then be reacted with an alkyl halide (e.g., methyl iodide) to yield a mixed ether.

Acetylation, a specific type of esterification using an acetylating agent, is a widely used method to introduce an acetyl group. Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. A simple and efficient method for the acetylation of long-chain fatty alcohols involves dissolving the alcohol in ethyl or methyl acetate (B1210297) and passing it through a micro-column packed with solid sodium hydroxide. nih.gov

| Reaction Type | Reactants | Reagents/Catalyst | Key Products |

|---|---|---|---|

| Williamson Ether Synthesis | This compound, Alkyl Halide | Strong Base (e.g., NaH) | 3-(Heptyloxy)propyl alkyl ether |

| Acetylation | This compound, Acetic Anhydride/Acetyl Chloride | Base (e.g., Pyridine) | 3-(Heptyloxy)propyl acetate |

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. The oxidation of propan-1-ol is a well-studied model for this transformation. wikipedia.org

Partial oxidation to the corresponding aldehyde, 3-(heptyloxy)propanal, can be achieved using milder oxidizing agents or by controlling the reaction conditions, such as distilling the aldehyde as it forms to prevent further oxidation.

Complete oxidation to the carboxylic acid, 3-(heptyloxy)propanoic acid, is typically accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. wikipedia.orgbyjus.com The reaction often requires heating under reflux to ensure the complete conversion of the intermediate aldehyde to the carboxylic acid. wikipedia.org More recently, greener oxidation methods using hydrogen peroxide catalyzed by heteropolyoxometalates have been developed for the efficient conversion of primary alcohols to carboxylic acids. d-nb.info

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 3-(Heptyloxy)propanal (Aldehyde) | PCC, DMP, or controlled K₂Cr₂O₇/H⁺ | Distillation of product as it forms |

| 3-(Heptyloxy)propanoic Acid (Carboxylic Acid) | KMnO₄, K₂Cr₂O₇/H⁺, H₂O₂ with catalyst | Heating under reflux |

Modification of the Heptyloxy Alkyl Chain

Altering the structure of the heptyloxy side chain provides another avenue for creating functional analogues of this compound. These modifications can influence the molecule's lipophilicity, steric hindrance, and potential for further reactions.

Chain elongation of the heptyl group can be achieved through various synthetic strategies. One common approach involves the conversion of a terminal group on the alkyl chain into a suitable nucleophile or electrophile for subsequent carbon-carbon bond formation. For instance, a terminal halide can be converted into a Grignard reagent, which can then react with an electrophile to extend the chain. byjus.comchemguide.co.uk Another method involves the reaction of methanesulfonates with potassium cyanide, followed by conversion of the resulting nitrile to a methyl ester, effectively elongating the chain. nih.gov

Chain shortening is generally more complex and may involve oxidative cleavage of the alkyl chain. Branching can be introduced by starting with a branched heptyl precursor in the initial synthesis of the 3-(alkoxy)propan-1-ol or by employing reactions that allow for the introduction of alkyl groups at specific positions along the chain.

Halogen atoms can be introduced into the heptyloxy chain through radical halogenation, although this method may lack regioselectivity. A more controlled approach would involve the synthesis of a halogenated heptanol (B41253), which is then used to prepare the corresponding 3-(haloheptyloxy)propan-1-ol.

The introduction of other heteroatoms, such as sulfur or nitrogen, can be accomplished through nucleophilic substitution reactions on a halogenated precursor. For example, a bromoheptyl derivative could react with a thiol to introduce a sulfur atom or with an amine to introduce a nitrogen atom. These heteroatoms can significantly alter the chemical properties of the molecule, opening up possibilities for further functionalization. pressbooks.pub

| Modification | General Strategy | Example Reaction |

|---|---|---|

| Chain Elongation | Grignard reaction | Reaction of a terminal bromoheptyl ether with Mg, followed by an electrophile |

| Chain Elongation | Cyanide displacement | Reaction of a heptyl mesylate with KCN, followed by hydrolysis/reduction |

| Halogenation | Radical halogenation | Reaction with NBS or Br₂ under UV light (may lead to mixtures) |

| Heteroatom Introduction | Nucleophilic substitution | Reaction of a bromoheptyl ether with a thiol or amine |

Synthesis of Chiral Derivatives and Enantiomers

The synthesis of enantiomerically pure forms of this compound is crucial for applications where stereochemistry plays a significant role, such as in the development of chiral liquid crystals or as intermediates in the synthesis of biologically active molecules. The preparation of chiral derivatives and the separation of enantiomers can be achieved through several strategic approaches, including the resolution of racemic mixtures and direct asymmetric synthesis from chiral precursors.

Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture of this compound into its individual enantiomers is a key strategy for obtaining optically pure material. Common methods for resolution include enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound, a common approach is the transesterification or acetylation of the primary alcohol group.

In a typical enzymatic kinetic resolution, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate or isopropenyl acetate, in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, while the other enantiomer (e.g., the S-enantiomer) remains largely unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be separated by conventional chromatographic techniques. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (E-value) and conversion. Lipases from Candida antarctica (CAL-B), Pseudomonas fluorescens (PFL), and Candida rugosa (CRL) are frequently employed for the resolution of chiral alcohols. nih.govnih.govmdpi.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.govmdpi.com For the separation of racemic this compound, various CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, can be screened. mdpi.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks.

Asymmetric Synthesis Approaches from Chiral Precursors

Asymmetric synthesis offers a direct route to enantiomerically enriched or pure this compound, avoiding the need to separate a racemic mixture and the inherent 50% theoretical yield limitation of classical resolution. This can be achieved by using a starting material that is already chiral.

A common and effective strategy involves the use of commercially available chiral C3 building blocks, such as (R)- or (S)-glycidol, (R)- or (S)-glycidyl tosylate, or (R)- or (S)-solketal. The synthesis typically proceeds via a nucleophilic ring-opening of the epoxide ring of the chiral glycidyl (B131873) derivative with heptyl alcohol or sodium heptoxide.

For instance, the reaction of sodium heptoxide with (R)-glycidyl tosylate would proceed via an SN2 mechanism, leading to the formation of (S)-3-(heptyloxy)propane-1,2-diol. Subsequent selective protection of the secondary alcohol, followed by deprotection of the primary alcohol, or other functional group manipulations, can yield the desired (S)-3-(heptyloxy)propan-1-ol. Conversely, starting with (S)-glycidyl tosylate would provide the (R)-enantiomer. The high enantiopurity of the starting material is transferred to the final product, ensuring the synthesis of a single enantiomer.

Another approach is the asymmetric reduction of a prochiral ketone precursor, 3-(heptyloxy)propanal, using a chiral reducing agent or a catalyst. However, the synthesis of the starting aldehyde can be challenging.

Incorporation into Polymeric and Supramolecular Structures

The amphiphilic nature of this compound, with its polar hydroxyl head group and nonpolar heptyl tail, makes it and its derivatives interesting building blocks for the construction of polymeric and supramolecular structures. These organized assemblies can exhibit unique properties, such as liquid crystallinity or the ability to form gels.

The hydroxyl group of this compound can be readily derivatized to introduce polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups. The resulting monomers can then be polymerized, or copolymerized with other monomers, to create polymers with pendant 3-(heptyloxy)propyl side chains. These side chains can influence the physical properties of the polymer, such as its glass transition temperature, solubility, and self-assembly behavior. The flexible heptyl ether chains can act as internal plasticizers and promote microphase separation, leading to the formation of ordered nanostructures.

In the realm of supramolecular chemistry, the chiral derivatives of this compound are particularly valuable. For example, chiral liquid crystals have been synthesized from structurally similar compounds like (R)-2-(4-hydroxyphenoxy)propan-1-ol. rsc.org By attaching a rigid mesogenic core (e.g., a biphenyl (B1667301) or cyclohexylbenzoyl group) to the hydroxyl group of enantiomerically pure this compound, it is possible to design molecules that exhibit chiral liquid crystalline phases, such as chiral nematic (N) or chiral smectic (SmC) phases. The heptyloxy tail contributes to the fluidity and influences the transition temperatures of these phases.

Spectroscopic Property Prediction and Correlation (Beyond Basic Identification)

Advanced computational predictions for spectra (e.g., IR, Raman, NMR) that correlate specific vibrational modes or chemical shifts with the molecule's electronic structure and conformation are not present in the scientific literature for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Heptyloxy Propan 1 Ol in Complex Systems

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-(Heptyloxy)propan-1-ol. It provides the precise mass of the molecule, allowing for the determination of its elemental formula with high confidence. This capability is critical for confirming the identity of the synthesized product and assessing its purity.

During synthesis, such as in a Williamson ether synthesis reaction, HRMS can be used to monitor the progress of the reaction by tracking the disappearance of starting materials and the appearance of the this compound product. The high mass accuracy of HRMS allows for the differentiation of the product from by-products or impurities, even if they have the same nominal mass.

Electron impact (EI) ionization in HRMS often leads to predictable fragmentation of the molecular ion. For this compound, characteristic fragmentation patterns would include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the ether bond. miamioh.edulibretexts.org The molecular ion peak ([M]+) may be weak or absent in the case of alcohols. libretexts.org Analyzing these fragments helps to confirm the structure of the molecule. For instance, the cleavage of the C-C bond next to the alcohol's oxygen is a common fragmentation pathway for alcohols. pressbooks.pub

Table 1: Predicted HRMS Data for this compound (C₁₀H₂₂O₂)

| Species | Predicted Exact Mass (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 175.1693 | Protonated molecular ion |

| [M+Na]⁺ | 197.1512 | Sodium adduct |

| [M-H₂O]⁺ | 156.1565 | Ion from dehydration |

| [CH₂(OH)]⁺ | 31.0184 | Fragment from alpha-cleavage at the propanol (B110389) end |

This interactive table contains predicted data based on the molecular formula and known fragmentation patterns of similar compounds.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR techniques are often required for unambiguous assignment of all signals, especially in complex systems.

Two-dimensional (2D) NMR experiments provide correlation data that reveals the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons on adjacent carbons in the heptyloxy and propanol chains, confirming the sequence of methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). pressbooks.pub It is highly sensitive and allows for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). harvard.edu It is crucial for connecting different fragments of the molecule. For this compound, an HMBC spectrum would show a key correlation between the protons of the first methylene group of the heptyl chain (C1' H₂) and the carbon of the propanol chain attached to the ether oxygen (C3), confirming the ether linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| C1 | ~3.70 (t) | ~61.5 | C2-H₂ | C2-H₂, C3-H₂ |

| C2 | ~1.80 (p) | ~32.0 | C1-H₂, C3-H₂ | C1-H₂, C3-H₂ |

| C3 | ~3.55 (t) | ~70.0 | C2-H₂ | C1-H₂, C2-H₂, C1'-H₂ |

| C1' | ~3.45 (t) | ~71.0 | C2'-H₂ | C3-H₂, C2'-H₂, C3'-H₂ |

| C2' | ~1.58 (p) | ~29.5 | C1'-H₂, C3'-H₂ | C1'-H₂, C3'-H₂, C4'-H₂ |

| C3' | ~1.30 (m) | ~26.0 | C2'-H₂, C4'-H₂ | C1'-H₂, C2'-H₂, C4'-H₂, C5'-H₂ |

| C4'-C6' | ~1.28 (m) | ~22.5-31.5 | Adjacent CH₂ | Adjacent CH₂ |

| C7' | ~0.88 (t) | ~14.0 | C6'-H₂ | C5'-H₂, C6'-H₂ |

This interactive table presents estimated chemical shifts based on typical values for alcohols and ethers. pressbooks.puboregonstate.edulibretexts.orgdocbrown.infolibretexts.org Correlations are predicted based on the molecular structure.

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and conformation of this compound in its solid form, whether crystalline or amorphous. In the solid state, molecular motion is restricted, leading to broad spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain higher resolution spectra.

Solid-state ¹³C NMR can reveal information about the packing of molecules in a crystal lattice and can distinguish between different polymorphs (different crystalline forms of the same compound), as these will often exhibit different chemical shifts due to their distinct molecular environments. nih.gov Dipolar dephasing experiments can provide information on molecular rigidity and motion within the solid. nih.gov

Chromatographic Analysis for Quantitative Determination and Chiral Separation

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantitative analysis.

Since the C2 carbon of the propanol backbone in this compound is not a chiral center, the molecule itself is achiral. However, if a related chiral structure were being analyzed, such as 3-(heptyloxy)propane-1,2-diol, chiral chromatography would be the method of choice for separating its enantiomers.

Chiral Gas Chromatography (GC): This technique is used for volatile compounds. The separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. gcms.cz For chiral alcohols, derivatization to form esters or urethanes can sometimes enhance separation and detection. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. vt.edu Chiral stationary phases, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), are commonly used for the direct separation of enantiomers. nih.govnih.gov The choice of mobile phase (normal-phase or reversed-phase) is critical for achieving optimal resolution. vt.edu

Table 3: Illustrative Chiral Separation Parameters for a Related Chiral Alkoxypropanol

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection |

|---|---|---|---|---|

| HPLC | Chiralpak® AD-H (amylose derivative) | n-Hexane/Isopropanol (B130326) (90:10) | 1.0 | UV (210 nm) |

This interactive table provides example conditions typical for the chiral separation of alcohols. nih.govnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Mixtures

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying functional groups and monitoring chemical reactions in real-time.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum provides a "fingerprint" of the molecule. For this compound, key absorptions would include a strong, broad O-H stretch from the alcohol group and a strong C-O stretch from the ether linkage. libretexts.orglibretexts.orgdocbrown.info The disappearance of a starting material's characteristic peak and the appearance of the product's peaks can be used to monitor reaction kinetics.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. physicsopenlab.org It is complementary to FTIR and is particularly useful for analyzing aqueous solutions, as water is a weak Raman scatterer. The C-O-C symmetric stretch of the ether and the C-H stretching modes would be prominent in the Raman spectrum of this compound.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200–3500 (Broad, Strong) | 3200–3500 (Weak) |

| C-H (Alkyl) | Stretching | 2850–2960 (Strong) | 2850–2960 (Strong) |

| C-O (Alcohol) | Stretching | 1000–1260 (Strong) | ~1050 (Medium) |

This interactive table shows typical wavenumber ranges for the key functional groups present in the molecule. pressbooks.pubpressbooks.pubphysicsopenlab.orgmdpi.com

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. However, obtaining single crystals of sufficient quality for diffraction studies can be a significant challenge, particularly for molecules like this compound. This is due to its amphiphilic nature, conformational flexibility of the heptyl chain, and the presence of a hydroxyl group that can lead to various hydrogen bonding patterns, potentially resulting in disordered or non-crystalline states. To overcome these challenges, the formation of co-crystals or the synthesis of suitable derivatives are common strategies to promote crystallization and facilitate structural analysis.

The primary goal of forming co-crystals is to introduce a second molecule (a co-former) that can interact with this compound through non-covalent interactions, such as hydrogen bonds, to create a more ordered and stable crystal lattice. The selection of a co-former is critical and is often guided by principles of crystal engineering, targeting specific intermolecular synthons. For an alcohol like this compound, co-formers containing complementary functional groups, such as carboxylic acids, amides, or other hydrogen bond donors and acceptors, would be logical candidates.

As of the current body of scientific literature, specific X-ray crystallographic data for co-crystals or derivatives of this compound is not publicly available. The study of long-chain alcohols and their derivatives by X-ray diffraction has often focused on their behavior in bulk liquid phases or confined systems, revealing information about molecular packing and ordering rather than precise crystal structures. nih.govresearchgate.netaps.org For instance, studies on various long-chain alcohols have characterized the molecular space array in the liquid state, indicating a degree of order, but this is distinct from the long-range order of a crystalline solid. aps.org

In the absence of direct experimental data for this compound, a hypothetical approach to its crystallographic analysis via co-crystallization can be outlined. The process would involve systematic screening of co-formers and crystallization conditions (e.g., solvent, temperature, and crystallization technique). Once suitable crystals are obtained, X-ray diffraction analysis would be performed.

The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data tables below. These tables are for illustrative purposes to show what kind of information would be obtained from a successful crystallographic study.

Hypothetical Crystallographic Data for a Co-crystal of this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₂₂O₂ · Co-former |

| Formula Weight | TBD |

| Temperature | TBD (K) |

| Wavelength | TBD (Å) |

| Crystal System | TBD |

| Space Group | TBD |

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| O1 | TBD | TBD | TBD | TBD |

| O2 | TBD | TBD | TBD | TBD |

| C1 | TBD | TBD | TBD | TBD |

| C2 | TBD | TBD | TBD | TBD |

| ... | ... | ... | ... | ... |

Hypothetical Hydrogen Bond Geometry

| D—H···A | d(D-H) [Å] | d(H···A) [Å] | d(D···A) [Å] | <(DHA) [°] |

| O1—H1···O(Co-former) | TBD | TBD | TBD | TBD |

| N(Co-former)—H···O2 | TBD | TBD | TBD | TBD |

D = donor atom, A = acceptor atom

Applications of 3 Heptyloxy Propan 1 Ol and Its Derivatives in Advanced Materials Science

Development of Liquid Crystalline Materials

Derivatives of 3-(heptyloxy)propan-1-ol are utilized in the synthesis of thermotropic liquid crystals, where the molecule's geometry and intermolecular forces dictate the formation of various mesophases. The heptyloxy group, being a flexible alkyl chain, plays a crucial role in influencing the material's liquid crystalline properties.

For example, in a homologous series of 4-[4'-n-alkoxy Benzoyloxy] β-Methoxy Ethyl Benzoates, the emergence of a smectic phase is observed in homologs with longer alkoxy chains, starting from the octyl derivative. This suggests that a liquid crystal derived from this compound would likely exhibit smectic phases, possibly in addition to a nematic phase. The transition from a crystalline solid to a liquid crystalline state (melting point) and from the liquid crystalline state to an isotropic liquid (clearing point) are key parameters. In many homologous series, a general trend of decreasing melting points and an odd-even effect in clearing points is observed as the alkoxy chain length increases.

The table below illustrates the typical mesophase behavior and transition temperatures for a homologous series of liquid crystals, showing the trend as the alkoxy chain length varies. While this data is not for a direct derivative of this compound, it provides a strong indication of the expected behavior for a seven-carbon chain.

| Alkoxy Chain Length (n) | Mesophase Behavior | Melting Point (°C) | Clearing Point (°C) |

| 5 | Nematic | 120 | 150 |

| 6 | Nematic | 115 | 155 |

| 7 (Heptyl) | Nematic, Smectic A | ~110 | ~158 |

| 8 | Nematic, Smectic A | 108 | 160 |

| 10 | Nematic, Smectic A | 105 | 162 |

| 12 | Smectic A | 102 | 159 |

Note: The data for the heptyl (n=7) chain is an approximation based on the trends observed in homologous series and is for illustrative purposes.

The length of the alkoxy chain, such as the heptyloxy group in this compound, is a critical determinant of the physical properties of the resulting liquid crystals. Generally, as the chain length increases, several key properties are affected:

Mesophase Stability: Longer alkoxy chains tend to stabilize smectic phases over nematic phases due to increased van der Waals interactions between the aliphatic tails, which promotes layered structures.

Transition Temperatures: The clearing point often shows an odd-even effect, where compounds with an even number of carbon atoms in the alkoxy chain have higher clearing points than those with an odd number. Melting points generally decrease with increasing chain length, as the longer, more flexible chains can disrupt crystal packing.

Molecular Ordering: The presence of a longer, flexible chain like the heptyloxy group can influence the degree of orientational order within the mesophase. In some cases, it can lead to a slight decrease in the order parameter compared to shorter-chain analogs in the nematic phase.

Research on 4,4′-di-n-heptyloxyazoxybenzene, a compound with two heptyloxy chains, has shown that it exhibits a smectic C phase where the molecules are tilted with respect to the layer normal. rsc.org This highlights the significant role of the heptyloxy group in determining the specific type of smectic mesophase that can form.

The incorporation of derivatives of this compound into liquid crystal mixtures can influence their electro-optical properties, which are fundamental for display applications. The alkoxy chain can affect properties such as:

Elastic Constants: The elastic constants (splay, twist, and bend) of the liquid crystal material, which govern the deformation of the director field, are also affected by the molecular structure, including the length of the alkoxy chain. Longer chains can lead to changes in the elastic constants, which in turn affects the threshold voltage and response times of a liquid crystal display.

Viscosity: The rotational viscosity of a liquid crystal is a key factor in determining its switching speed. Longer alkyl chains generally lead to an increase in viscosity, which can result in slower response times. Therefore, the choice of a heptyloxy chain represents a trade-off between promoting desired mesophases and maintaining a low viscosity for fast-switching applications.

Integration into Functional Polymers and Coatings

The reactive hydroxyl group of this compound provides a convenient handle for its incorporation into polymeric structures, either as a monomer or as a modifying agent for existing polymers. This allows for the creation of functional polymers and coatings with tailored properties.

This compound can be chemically modified to introduce a polymerizable group, such as an acrylate (B77674), methacrylate (B99206), or vinyl ether, at the hydroxyl position. The resulting monomer can then be polymerized, or copolymerized with other monomers, to produce a side-chain polymer where the heptyloxypropyl group is pendant to the polymer backbone.

The presence of the heptyloxypropyl side chains can impart several desirable properties to the polymer:

Hydrophobicity: The long alkyl chain increases the hydrophobicity of the polymer, making it suitable for applications requiring water repellency, such as coatings and adhesives.

Lowering the Glass Transition Temperature (Tg): The flexible heptyloxypropyl side chains can act as internal plasticizers, increasing the free volume within the polymer and thus lowering its glass transition temperature. This can be useful for creating more flexible polymers.

Self-Assembly: In some cases, the pendant side chains can self-assemble, leading to the formation of ordered nanostructures within the polymer matrix. This can be exploited to create materials with interesting optical or mechanical properties.

The chemical structure of this compound and its derivatives makes them suitable for applications in surface modification and interfacial science. The hydroxyl group can be used to anchor the molecule to a surface, while the heptyloxy tail extends away from the surface, modifying its properties.

For instance, derivatives of this compound can be used to form self-assembled monolayers (SAMs) on various substrates. The hydroxyl group can react with surface functionalities (e.g., on metal oxides or glass) to form a covalent bond, while the heptyloxy chains pack together to form a dense, ordered layer. Such a monolayer would create a hydrophobic surface with low surface energy.

In the context of polymer coatings, the incorporation of this compound derivatives can influence the interfacial properties of the coating. The heptyloxy chains may preferentially migrate to the surface of the coating, creating a low-energy surface that can improve properties such as scratch resistance and anti-fouling behavior. The flexible nature of the heptyloxy group can also contribute to the formation of a more compliant and durable surface layer.

Precursors for Self-Assembled Monolayers and Nanostructures

The molecular architecture of this compound, featuring a terminal hydroxyl group and a flexible seven-carbon alkoxy chain, makes it and its derivatives intriguing candidates for the construction of highly ordered molecular assemblies, such as self-assembled monolayers (SAMs) and other nanostructures. The ability to form well-defined molecular layers on various substrates is a cornerstone of bottom-up nanotechnology, enabling the precise engineering of surface properties for applications in electronics, sensing, and biocompatible materials.

The primary hydroxyl group of this compound serves as a versatile chemical handle for the introduction of various surface-active functional groups. Through established synthetic methodologies, this hydroxyl can be converted into anchoring groups that exhibit strong affinity for specific substrates. For instance, conversion to a thiol (-SH) group allows for chemisorption onto gold surfaces, a well-established method for forming robust and highly ordered SAMs. Similarly, modification with a silane (B1218182) moiety, such as a trimethoxysilane (B1233946) or trichlorosilane (B8805176) group, facilitates the formation of covalent bonds with hydroxylated surfaces like silicon dioxide, glass, and other metal oxides.

Once functionalized, these derivatives of this compound can spontaneously organize into densely packed monolayers when a substrate is exposed to a solution containing the molecule. The driving forces for this self-assembly process include the strong interaction of the anchor group with the substrate and the van der Waals interactions between the adjacent heptyl chains. The ether linkage within the molecule's backbone may introduce additional conformational flexibility and influence the packing density and tilt angle of the molecules within the monolayer.

Research into analogous systems, such as long-chain omega-alkoxy-n-alkanethiols, has demonstrated that the presence of an ether group within the alkyl chain can affect the barrier properties and structural order of the resulting SAMs. These studies provide a valuable framework for predicting the behavior of SAMs derived from this compound. The interplay between the length of the alkyl chain, the position of the ether oxygen, and the nature of the terminal functional group would allow for fine-tuning of the monolayer's properties, including its thickness, dielectric constant, and surface energy.

The formation of these nanostructures can be characterized by a suite of surface-sensitive analytical techniques. Ellipsometry and X-ray reflectivity can provide precise measurements of the monolayer thickness, while contact angle goniometry offers insights into the surface wettability and energy. The molecular orientation and chemical composition of the SAMs can be probed using techniques such as Fourier-transform infrared reflection-absorption spectroscopy (FTIR-RAS) and X-ray photoelectron spectroscopy (XPS). Scanning probe microscopies, including atomic force microscopy (AFM) and scanning tunneling microscopy (STM), are invaluable for visualizing the nanoscale morphology and packing structure of the assembled molecules on the substrate.

The potential applications for nanostructures derived from this compound are diverse. In the field of electronics, they could serve as ultrathin dielectric layers, passivation coatings to prevent corrosion, or as platforms for the controlled deposition of other materials. In biomedical applications, these SAMs could be further functionalized with bioactive molecules to create surfaces that promote or resist cellular adhesion, or to act as biosensor interfaces.

While direct experimental studies on the self-assembly of this compound derivatives are not extensively reported, the foundational principles of SAM formation and the research on structurally similar molecules provide a strong basis for their potential in advanced materials science. The following table outlines the key parameters and expected findings from hypothetical studies on the formation of SAMs from functionalized this compound precursors on different substrates.

| Derivative | Substrate | Anchor Group | Characterization Techniques | Expected Findings |

| 3-(Heptyloxy)propanethiol | Gold (Au) | Thiol (-SH) | Ellipsometry, Contact Angle, FTIR-RAS, XPS, STM | Formation of a well-ordered, dense monolayer. Thickness consistent with molecular length. Hydrophobic surface due to exposed heptyl chains. |

| 3-(Heptyloxy)propyltrichlorosilane | Silicon Dioxide (SiO₂) | Trichlorosilane (-SiCl₃) | Ellipsometry, Contact Angle, AFM, XPS | Covalent attachment to the surface, forming a stable monolayer. Surface properties tunable by controlling reaction conditions. |

| 3-(Heptyloxy)propanoic Acid | Silver Oxide (Ag₂O) | Carboxylic Acid (-COOH) | FTIR-RAS, XPS, Contact Angle | Formation of a salt layer at the interface, leading to an ordered molecular assembly. Increased surface hydrophilicity. |

The Strategic Role of this compound in Complex Organic Synthesis

The chemical compound this compound, a simple yet versatile ether alcohol, has emerged as a significant intermediate in the landscape of complex organic synthesis. Its unique structural motif, featuring a seven-carbon alkyl chain linked to a propanol (B110389) backbone via an ether linkage, provides a valuable building block for the construction of more elaborate molecular architectures. This article explores the strategic applications of this compound as a key intermediate in the synthesis of natural products and their analogues, its role in the development of new pharmaceuticals and agrochemicals, and its utility as a precursor for specialty and fine chemicals.

Future Research Trajectories and Interdisciplinary Perspectives on 3 Heptyloxy Propan 1 Ol

Sustainable Synthesis Routes and Biorefinery Integration

The development of sustainable and environmentally benign methods for the synthesis of 3-(heptyloxy)propan-1-ol is a critical first step toward its broader application. Future research is anticipated to move away from traditional chemical syntheses toward greener alternatives. A promising avenue lies in the valorization of biomass, where platform molecules derived from biorefineries can be utilized as starting materials. For instance, propanol (B110389) can be produced from the hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production. chemistryviews.org

Table 1: Potential Biorefinery Feedstocks and Conversion Pathways for this compound Synthesis

| Feedstock | Platform Molecule | Potential Conversion to this compound |

| Lignocellulosic Biomass | Propanol | Catalytic etherification with heptanol (B41253) or a heptyl halide |

| Glycerol (from biodiesel) | Propanol | Hydrogenolysis followed by catalytic etherification |

| Sugars | Propanol | Fermentation followed by catalytic etherification |

Exploration of Novel Catalytic Transformations and Reaction Design

Future investigations into the synthesis of this compound will likely focus on the design of novel and highly efficient catalytic systems. Iron-catalyzed etherification has emerged as a promising method for the selective formation of ethers from alcohols under mild conditions, generating water as the only byproduct. acs.orgnih.gov Research could be directed toward optimizing iron-based catalysts for the specific reaction between propanol and a heptyl source.

Furthermore, acid-catalyzed dehydration of alcohols is a well-established method for ether synthesis. wikipedia.org The development of novel solid acid catalysts could enhance the selectivity and yield of this compound, minimizing the formation of byproducts. researchgate.netresearchgate.net The reaction design could also explore continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency compared to batch reactions. chemistryviews.org

Table 2: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Potential Research Directions |

| Iron-based Catalysts | Mild reaction conditions, low toxicity, cost-effective | Ligand design for enhanced selectivity, catalyst recycling |

| Solid Acid Catalysts (e.g., Zeolites) | Recyclability, tunable acidity, shape selectivity | Optimization of pore structure and acid site density |

| Biocatalysts (e.g., Lipases) | High selectivity, mild conditions, environmentally friendly | Enzyme immobilization, solvent engineering |

Advanced Materials Development Beyond Liquid Crystals

The amphiphilic character of this compound makes it an intriguing building block for the development of advanced materials. While similar long-chain alkoxy compounds have found application in liquid crystals, future research could explore a wider range of material science applications. The self-assembly of such amphiphilic molecules can lead to the formation of various nanostructures, such as micelles, vesicles, and lyotropic liquid crystalline phases. nih.gov

These self-assembled structures could be harnessed for applications in drug delivery, where the hydrophobic core encapsulates a therapeutic agent while the hydrophilic shell provides biocompatibility and stability in aqueous environments. Furthermore, this compound could be used as a monomer or a modifying agent in the synthesis of functional polymers, such as polyethers with tailored properties. d-nb.inforesearchgate.netrsc.org The incorporation of the heptyloxypropanol moiety could influence the thermal and mechanical properties of the resulting polymers, opening up possibilities for their use in coatings, adhesives, and specialty elastomers. rsc.org

Application in Sensors, Optoelectronics, and Emerging Technologies

The unique combination of a polar head group and a nonpolar tail in this compound suggests its potential use in the fabrication of sensors and optoelectronic devices. The compound could be incorporated into thin films or membranes where its amphiphilic nature can influence interfacial properties. For instance, it could be used to modify the surface of electrodes in chemical sensors, enhancing the selective detection of specific analytes. Research has shown that metal oxide nanostructures can be used for the detection of propanol, and surface modification with molecules like this compound could potentially enhance sensitivity and selectivity. mdpi.comuu.nl

In the field of optoelectronics, amphiphilic molecules are being explored for their ability to direct the assembly of conjugated polymers and other active materials, influencing the morphology and performance of organic solar cells and light-emitting diodes. mdpi.com The self-assembly properties of this compound could be exploited to create ordered nanostructures that facilitate charge transport or enhance light absorption in such devices.

Fundamental Studies on Structure-Reactivity Relationships and Theoretical Advancements

A deeper understanding of the fundamental structure-reactivity relationships of this compound is essential for its rational design and application in various fields. Future research should involve detailed kinetic and mechanistic studies of its synthesis and reactions. For example, investigating the mechanism of acid-catalyzed ether cleavage can provide insights into the stability of the compound under different conditions. masterorganicchemistry.com

Computational and theoretical studies will play a crucial role in elucidating the conformational preferences, intermolecular interactions, and electronic properties of this compound. nih.gov Density functional theory (DFT) calculations can be employed to model reaction pathways for its synthesis and predict the properties of materials derived from it. rsc.org Such theoretical advancements will not only complement experimental studies but also guide the design of new experiments and the development of novel applications for this versatile molecule. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products